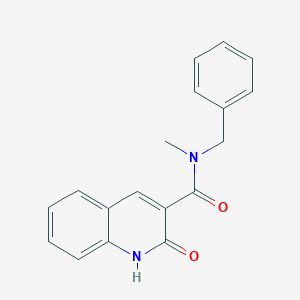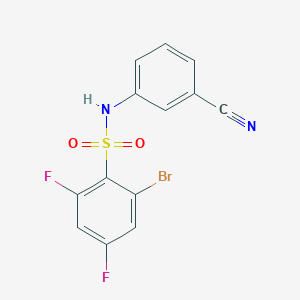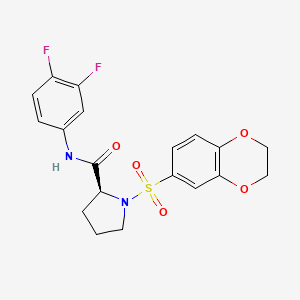![molecular formula C18H19N3O3S B7471402 2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)
2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide, also known as SU6656, is a selective inhibitor of Src family kinases. It was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide works by inhibiting the activity of Src family kinases, which are involved in cell growth, differentiation, and survival. By blocking the activity of these kinases, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which could make it useful in the treatment of thrombotic disorders. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, which could make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is its selectivity for Src family kinases, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, its potency and selectivity can also be a limitation, as it may not be effective against all types of cancer or in all cell types.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide. One area of interest is in combination therapy, where this compound could be used in combination with other drugs to enhance their effectiveness. Another area of interest is in developing more potent and selective inhibitors of Src family kinases, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in other diseases beyond cancer.
Synthesemethoden
The synthesis of 2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves several steps, starting with the reaction of 4-nitrophenylacetic acid with ethyl chloroacetate to form ethyl 4-nitrophenylacetate. This compound is then reacted with sodium hydride and 1H-indole-3-carbaldehyde to form 2-(1H-indol-3-yl)ethyl 4-nitrophenylacetate. The nitro group is then reduced using palladium on carbon and hydrogen gas to form 2-(1H-indol-3-yl)ethyl acetate. The final step involves reacting this compound with 4-sulfamoylphenylethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c19-25(23,24)15-7-5-13(6-8-15)9-10-20-18(22)11-14-12-21-17-4-2-1-3-16(14)17/h1-8,12,21H,9-11H2,(H,20,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVICWZNEYBAYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




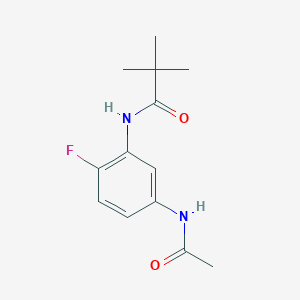
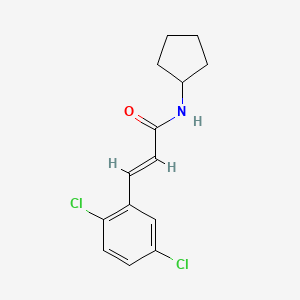
![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)

